![molecular formula C16H16N2O3S B5823850 N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5823850.png)
N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase is responsible for converting glutamine to glutamate, which is then used to produce energy and biosynthetic precursors in cancer cells. By inhibiting glutaminase, CB-839 can selectively target cancer cells that are dependent on glutamine metabolism, while sparing normal cells.
Mechanism of Action
N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide inhibits glutaminase, which is the first enzyme in the glutamine metabolism pathway. By blocking this enzyme, N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide can reduce the levels of glutamate and other downstream metabolites that are essential for cancer cell survival and growth. This leads to a metabolic stress response in cancer cells, which can trigger cell death or senescence.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide has been shown to induce a range of biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, the induction of apoptosis and autophagy, and the modulation of the tumor microenvironment. N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide can also enhance the antitumor immune response by promoting the activation and infiltration of immune cells into the tumor.
Advantages and Limitations for Lab Experiments
N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and selectivity for glutaminase, its ability to selectively target cancer cells, and its potential to enhance the efficacy of other anticancer therapies. However, N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects on other enzymes, and its limited bioavailability in vivo.
Future Directions
Several future directions for research on N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide include:
1. Developing more potent and selective glutaminase inhibitors that can overcome the limitations of N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide.
2. Investigating the mechanisms of resistance to glutaminase inhibitors and developing strategies to overcome resistance.
3. Studying the effects of glutaminase inhibition on the tumor microenvironment and the immune response.
4. Developing combination therapies that can enhance the efficacy of glutaminase inhibitors in cancer treatment.
5. Investigating the potential use of glutaminase inhibitors in other diseases, such as neurodegenerative disorders and metabolic diseases.
In conclusion, N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide is a promising glutaminase inhibitor that has shown efficacy in preclinical models of cancer. Further research is needed to optimize the use of N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide and other glutaminase inhibitors in cancer treatment and to explore their potential in other diseases.
Synthesis Methods
N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide can be synthesized using a multistep process involving the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-cyanomethylphenylboronic acid, followed by several purification steps. The final product is a white crystalline powder with a molecular weight of 401.9 g/mol.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and renal cell carcinoma. In these models, N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of other anticancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-11-15(7-8-16(12)21-2)22(19,20)18-14-5-3-13(4-6-14)9-10-17/h3-8,11,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCDHVGKTBRGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)
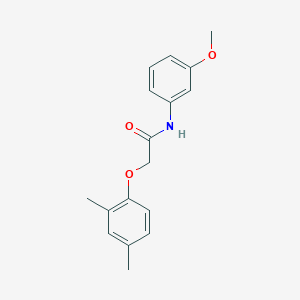
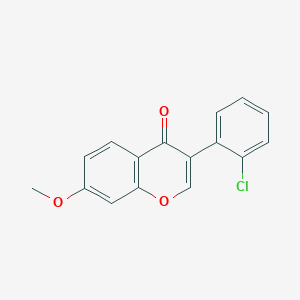
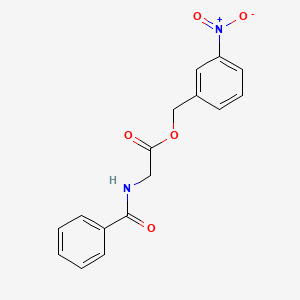
![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)
![8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5823815.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823826.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5823831.png)
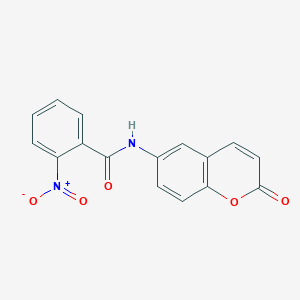
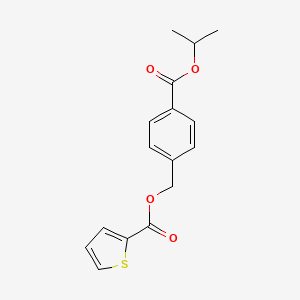
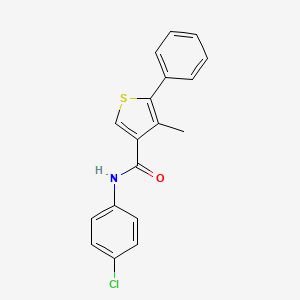
![ethyl 2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylate](/img/structure/B5823861.png)
![5-[2-(4-chlorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5823864.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5823866.png)